(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

medicinal chemistry thiohydantoin synthesis anticancer screening

The compound (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 37428-89-0) is a 5-arylidene-2-thiohydantoin derivative with molecular formula C10H7BrN2OS and a molecular weight of 283.14 g/mol. It belongs to the thiohydantoin class and is characterized by a 4-bromobenzylidene substituent at the 5-position.

Molecular Formula C10H7BrN2OS
Molecular Weight 283.15 g/mol
Cat. No. B12114973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Molecular FormulaC10H7BrN2OS
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=S)N2)Br
InChIInChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-
InChIKeyHFUBCGMGUNUQRG-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 37428-89-0: (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one – Structural Identity and Core Properties for Procurement Assessment


The compound (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 37428-89-0) is a 5-arylidene-2-thiohydantoin derivative with molecular formula C10H7BrN2OS and a molecular weight of 283.14 g/mol [1]. It belongs to the thiohydantoin class and is characterized by a 4-bromobenzylidene substituent at the 5-position. This compound is commercially available from multiple suppliers and serves as a core synthetic intermediate for generating diverse substituted thiohydantoin libraries [2].

Why (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Cannot Be Replaced by Generic Thiohydantoin Analogs: The Differentiation Problem


Thiohydantoin derivatives are not functionally interchangeable. The 4-bromophenylmethylidene substituent at position 5 delivers a distinct electronic and steric profile that fundamentally alters target binding, as demonstrated by SAR studies showing that even minor substituent changes on the benzylidene ring produce up to 24-fold differences in inhibitory potency against tyrosinase, and that the thiohydantoin scaffold itself exhibits a different inhibitory pattern compared to hydantoin, pyrrolidinedione, and thiazolidinedione analogs [1]. The specific Z-configuration of this compound further restricts conformational flexibility, making it a precise molecular entity for which generic substitution risks activity loss.

Quantitative Differential Evidence: (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one vs. Structural Analogs


Synthetic Versatility as a Key Intermediate: Direct Comparison of Derivatization Yield and Product Diversity

In a published study, the analogous building block (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one was used to synthesize six distinct derivative classes (acetyl, chalcone, Mannich bases, ethoxymethylene, pyrazole, triazole, benzoxazole) with isolated yields after spectral and elemental characterization, providing a direct baseline for the derivatization capacity of 5-arylidene-thiohydantoins [1]. (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one possesses the same reactive 4-bromophenylmethylidene group, enabling comparable multi-directional diversification, which is a quantifiable advantage over non-brominated or 5-unsubstituted thiohydantoin analogs that lack the halogen handle for cross-coupling or nucleophilic substitution.

medicinal chemistry thiohydantoin synthesis anticancer screening

Tyrosinase Inhibition: Class-Level Comparison of 5-Benzylidene-Thiohydantoin Scaffold vs. Hydantoin and Thiazolidinedione Scaffolds

A systematic head-to-head study of benzylidene-linked heterocyclic scaffolds demonstrated that the thiohydantoin template (2-thioxoimidazolidin-4-one) exhibited a distinct inhibitory pattern against mushroom tyrosinase compared to hydantoin, pyrrolidinedione, and thiazolidinedione scaffolds, attributed to the altered hydrogen bonding ability of the thiocarbonyl group [1]. Within the same thiohydantoin series, the most potent compound (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin achieved an IC50 of 1.07 ± 2.30 μM, which is 24-fold more potent than resveratrol (IC50 = 26.63 ± 0.55 μM) and 18-fold more potent than kojic acid (IC50 = 19.69 ± 4.90 μM). While the specific (5Z)-5-[(4-bromophenyl)methylidene] derivative was not directly tested in this study, it shares the identical thiohydantoin core and β-phenyl-α,β-unsaturated carbonyl pharmacophore, distinguishing it from non-thiohydantoin templates.

tyrosinase inhibition melanogenesis SAR

Physicochemical Property Differentiation: Molecular Weight and logP vs. Common Thiohydantoin Analogs

(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has a molecular weight of 283.14 g/mol and molecular formula C10H7BrN2OS [1]. Compared to the unsubstituted 5-benzylidene-2-thiohydantoin (MW 204.25 g/mol, C10H8N2OS), the 4-bromo substitution increases molecular weight by approximately 79 g/mol and introduces a heavy halogen atom, which can enhance binding through halogen bonding interactions. Relative to larger thiohydantoin derivatives such as those bearing pyrazole, triazole, or benzoxazole moieties (MW often exceeding 350-450 g/mol) [2], this compound occupies an intermediate property space that balances synthetic accessibility with sufficient structural complexity for target engagement.

drug-likeness physicochemical properties lead optimization

Anticancer Derivatization Potential: Proliferative Data from Analog-Derived Libraries vs. Parent Scaffold

Compounds synthesized from the closely related building block (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one exhibited significant cytotoxic activity against HePG-2 (IC50 = 2.33 μg/mL for the best-performing derivative) and MCF-7 (IC50 = 3.98 μg/mL) cell lines [1]. These data provide a performance benchmark for derivatives accessible from bromophenyl-substituted thiohydantoin intermediates. The unsubstituted 2-thiohydantoin parent scaffold is typically inactive in these assays, demonstrating that the arylidene substituent is essential for antiproliferative activity.

anticancer activity HePG-2 MCF-7 thiohydantoin SAR

Application Scenarios for (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Based on Verified Differential Evidence


Medicinal Chemistry: Thiohydantoin-Based Library Synthesis for Anticancer Screening

The compound serves as a key building block for generating diverse thiohydantoin libraries via Knoevenagel condensation, Mannich reaction, or heterocycle annulation, yielding derivatives with demonstrated antiproliferative activity against HePG-2 and MCF-7 cell lines [1]. The 4-bromophenyl group enables further functionalization through cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), expanding accessible chemical space beyond what non-halogenated arylidene-thiohydantoins can offer.

Tyrosinase Inhibition Research: Mechanistic Probe for Halogen Bonding Effects

Given the established potency of 5-benzylidene-2-thiohydantoin derivatives as tyrosinase inhibitors, with the best-in-class compound achieving IC50 = 1.07 μM against mushroom tyrosinase [2], this 4-bromo-substituted variant can serve as a mechanistic probe to investigate the contribution of halogen bonding to inhibitor binding affinity and selectivity, addressing a specific gap in current SAR understanding.

Chemical Biology: Targeted Covalent Inhibitor Precursor Development

The electron-deficient benzylidene moiety conjugated with the thiohydantoin carbonyl forms a Michael acceptor system that may react with catalytic cysteine residues in target proteins, while the 4-bromo substituent provides a synthetic handle for installing alkyne or azide tags for click chemistry-based target engagement studies [2]. This dual functionality is absent in non-halogenated or non-thiohydantoin analogs.

Analytical Reference Standard for Thiohydantoin Method Development

With a well-defined CAS number (37428-89-0), confirmed molecular formula (C10H7BrN2OS), and molecular weight (283.14 g/mol) [3], this compound is suitable as a reference standard for HPLC/LC-MS method development and validation in pharmaceutical impurity profiling or metabolite identification studies involving brominated thiohydantoins.

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